1-Bromoethene-1-sulfonyl Fluoride (1-Br-ESF): A Versatile Trivalent Reagent for Modern Drug Discovery
1-Bromoethene-1-sulfonyl Fluoride (1-Br-ESF): A Versatile Trivalent Reagent for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of a Powerful Connector in Covalent Chemistry
In the landscape of modern medicinal chemistry and chemical biology, the quest for molecular tools that offer both stability and precisely controlled reactivity is paramount. 1-Bromoethene-1-sulfonyl fluoride, commonly referred to as 1-Br-ESF, has emerged as a significant player in this arena.[1][2] With the CAS number 103020-98-0, this compound is not merely a simple building block but a highly versatile reagent, uniquely possessing three distinct, orthogonally reactive functional groups: a vinyl moiety, a bromide, and a sulfonyl fluoride.[1] This trifecta of reactivity makes 1-Br-ESF an invaluable tool for the construction of complex molecular architectures and has positioned it as a key reagent in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[3][4] This guide provides an in-depth exploration of the properties, synthesis, and applications of 1-Br-ESF, offering insights for its effective utilization in drug discovery and development programs.
Core Physicochemical and Structural Properties
1-Br-ESF is a colorless liquid that is sensitive to moisture, necessitating handling under inert and dry conditions to maintain its reactivity and integrity.[1] Its unique structure, featuring a sulfonyl fluoride and a bromine atom attached to the same carbon of a vinyl group, underpins its diverse chemical behavior.
| Property | Value | Source |
| CAS Number | 103020-98-0 | [5] |
| Molecular Formula | C2H2BrFO2S | [5][6][7] |
| Molecular Weight | 189.01 g/mol | [5] |
| Appearance | Colorless liquid | [1] |
| Storage Temperature | -10°C | |
| InChI Key | CBAZRELTIGNKMX-UHFFFAOYSA-N | [5] |
The sulfonyl fluoride group is a key feature of 1-Br-ESF, conferring a balance of high stability under many reaction conditions while exhibiting controlled electrophilic reactivity towards nucleophiles, a hallmark of SuFEx chemistry.[3][8] This contrasts with the more reactive sulfonyl chlorides, making sulfonyl fluorides like 1-Br-ESF particularly attractive for applications in complex biological systems.[9][10]
Synthesis and Availability: Accessing a Key Building Block
The accessibility of a reagent is crucial for its widespread adoption. 1-Br-ESF can be readily prepared on a gram scale from ethenesulfonyl fluoride (ESF), making it an accessible tool for research and development.[3][8] An alternative and convenient approach involves the in situ generation of 1-Br-ESF from the bench-stable precursor, 1,2-dibromoethane-1-sulfonyl fluoride (DESF). This method circumvents the need to handle the more reactive 1-Br-ESF directly, expanding its utility in various synthetic setups.
Caption: Synthetic routes to 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF).
A Hub of Reactivity: Harnessing the Orthogonal Functional Groups
The synthetic power of 1-Br-ESF lies in its three addressable functional groups, which can be selectively targeted in various chemical transformations.[2] This allows for a modular and convergent approach to the synthesis of complex molecules.
-
The Sulfonyl Fluoride: This group is the cornerstone of its SuFEx reactivity, readily undergoing nucleophilic substitution with a range of nucleophiles, including phenols and amines, to form stable sulfonate and sulfonamide linkages, respectively.[4][11] This reaction is particularly valuable for the late-stage functionalization of drug candidates and for covalently modifying biological targets.[9][10]
-
The Vinyl Group: The electron-deficient nature of the double bond makes it an excellent Michael acceptor, susceptible to conjugate addition by various nucleophiles.[1] Furthermore, it can participate in cycloaddition reactions, such as [3+2] cycloadditions, providing access to five-membered heterocyclic scaffolds.[1][2]
-
The Bromide: The vinyl bromide functionality opens the door to a plethora of transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki coupling.[1] This allows for the introduction of a wide array of aryl and heteroaryl substituents, significantly expanding the chemical space accessible from this single reagent.
Caption: The orthogonal reactivity of 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF).
Applications in Drug Discovery and Development
The unique reactivity profile of 1-Br-ESF makes it a powerful tool in the hands of medicinal chemists. Its applications span from the rapid generation of compound libraries to the development of highly specific covalent inhibitors.
Construction of Privileged Scaffolds
1-Br-ESF serves as a versatile starting material for the synthesis of heterocyclic compounds, which are prevalent in many approved drugs. A notable application is the regioselective synthesis of 5-sulfonylfluoro isoxazoles through a [3+2] cycloaddition with N-hydroxybenzimidoyl chlorides.[1][2] Isoxazoles are well-established pharmacophores, and the incorporation of a sulfonyl fluoride moiety provides a handle for further derivatization or for covalent engagement with a biological target.
Covalent Inhibitor Development
The sulfonyl fluoride group is increasingly recognized as a "tunable" warhead for the design of covalent inhibitors.[9] Unlike more promiscuous electrophiles, the reactivity of the sulfonyl fluoride can be modulated by the electronic environment, allowing for the design of inhibitors with high selectivity for their intended target.[9][10] 1-Br-ESF provides a platform to incorporate this functionality into a variety of molecular frameworks, enabling the exploration of novel covalent binding modalities. Sulfonyl fluorides have been shown to react with several nucleophilic amino acid residues, including serine, threonine, lysine, and tyrosine, expanding the scope of targetable proteins beyond those containing a cysteine in the active site.[9][10]
Late-Stage Functionalization and Library Synthesis
The robust nature of the sulfonyl fluoride group allows it to be carried through multiple synthetic steps, making it ideal for late-stage functionalization strategies. The orthogonal reactivity of the bromide and vinyl groups of 1-Br-ESF can be exploited to build molecular complexity, with the sulfonyl fluoride being reserved for a final SuFEx coupling step to introduce a desired pharmacophore or a solubilizing group. This approach is highly amenable to the parallel synthesis of compound libraries for high-throughput screening.
Experimental Protocol: Regioselective Synthesis of 5-Sulfonylfluoro Isoxazoles
The following is a representative protocol for the [3+2] cycloaddition of 1-Br-ESF with an N-hydroxybenzimidoyl chloride, as described in the literature.[2]
-
Preparation of the N-hydroxybenzimidoyl chloride: To a solution of the corresponding benzaldoxime in a suitable solvent (e.g., N,N-dimethylformamide), add N-chlorosuccinimide portion-wise at 0 °C. Stir the reaction mixture at room temperature until the starting material is consumed (as monitored by TLC).
-
Cycloaddition Reaction: To a solution of the N-hydroxybenzimidoyl chloride in a solvent such as dichloromethane, add 1-Bromoethene-1-sulfonyl fluoride (1-Br-ESF).
-
Base Addition: Slowly add a base (e.g., triethylamine) to the reaction mixture at room temperature.
-
Reaction Monitoring and Workup: Monitor the reaction progress by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 5-sulfonylfluoro isoxazole.
Handling and Safety Considerations
Conclusion: A Trivalent Hub for Chemical Innovation
1-Bromoethene-1-sulfonyl fluoride stands out as a uniquely versatile and powerful reagent in the toolbox of modern organic and medicinal chemists. Its three distinct and orthogonally addressable reactive centers provide a gateway to a vast and diverse chemical space. From the construction of privileged heterocyclic scaffolds to the development of next-generation covalent inhibitors, the applications of 1-Br-ESF are continually expanding. As the principles of SuFEx and covalent drug design become increasingly integrated into drug discovery pipelines, the importance of this trivalent hub is set to grow, enabling the rapid and efficient synthesis of novel therapeutics.
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